Methyl 4-(carbamimidoylsulfanyl)benzoate 3,5-Dinitrobenzoate
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Overview
Description
Methyl 4-(carbamimidoylsulfanyl)benzoate 3,5-Dinitrobenzoate is a complex organic compound with the molecular formula C16H14N4O8S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(carbamimidoylsulfanyl)benzoate 3,5-Dinitrobenzoate typically involves a multi-step process. One common method includes the esterification of 4-(carbamimidoylsulfanyl)benzoic acid with methanol in the presence of a strong acid catalyst, followed by the nitration of the resulting ester with a mixture of concentrated nitric and sulfuric acids to introduce the dinitro groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(carbamimidoylsulfanyl)benzoate 3,5-Dinitrobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the nitro groups.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(carbamimidoylsulfanyl)benzoate 3,5-Dinitrobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(carbamimidoylsulfanyl)benzoate 3,5-Dinitrobenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, thereby modulating their activity. For example, the nitro groups can participate in redox reactions, while the carbamimidoylsulfanyl group can interact with thiol-containing proteins .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(carbamimidoylsulfanyl)methylbenzoate hydrobromide: Similar structure but with a hydrobromide salt form.
Methyl 3,5-dinitrobenzoate: Contains the dinitrobenzoate group but lacks the carbamimidoylsulfanyl group.
Uniqueness
This dual functionality is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications .
Properties
IUPAC Name |
3,5-dinitrobenzoic acid;methyl 4-carbamimidoylsulfanylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S.C7H4N2O6/c1-13-8(12)6-2-4-7(5-3-6)14-9(10)11;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h2-5H,1H3,(H3,10,11);1-3H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOBMTIKDMMTCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)SC(=N)N.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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